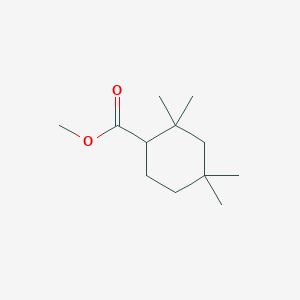
Methyl 2,2,4,4-Tetramethylcyclohexanecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2,2,4,4-Tetramethylcyclohexanecarboxylate is a chemical compound with the molecular formula C12H22O2 and a molecular weight of 198.3 g/mol. It is an intermediate used in the synthesis of various chemical products, including synthetic elastomers and natural rubber.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,2,4,4-Tetramethylcyclohexanecarboxylate typically involves the esterification of 2,2,4,4-Tetramethylcyclohexanecarboxylic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous monitoring of temperature and pressure to optimize yield and purity .
化学反应分析
Types of Reactions
Methyl 2,2,4,4-Tetramethylcyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters.
科学研究应用
Methyl 2,2,4,4-Tetramethylcyclohexanecarboxylate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In studies involving the modification of biological molecules.
Industry: Used in the production of synthetic elastomers and natural rubber.
作用机制
The mechanism of action of Methyl 2,2,4,4-Tetramethylcyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in various biochemical reactions . The compound’s unique structure allows it to interact with specific enzymes and receptors, influencing their activity and function .
相似化合物的比较
Similar Compounds
- Methyl 2,2,4-Trimethylcyclohexanecarboxylate
- Methyl 2,2,4,4-Tetramethylcyclopentanecarboxylate
- Methyl 2,2,4,4-Tetramethylcycloheptanecarboxylate
Uniqueness
Methyl 2,2,4,4-Tetramethylcyclohexanecarboxylate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its high degree of methyl substitution provides steric hindrance, affecting its reactivity and interactions with other molecules.
属性
分子式 |
C12H22O2 |
|---|---|
分子量 |
198.30 g/mol |
IUPAC 名称 |
methyl 2,2,4,4-tetramethylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C12H22O2/c1-11(2)7-6-9(10(13)14-5)12(3,4)8-11/h9H,6-8H2,1-5H3 |
InChI 键 |
SAULJXDGHMOLOU-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCC(C(C1)(C)C)C(=O)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![tert-Butyl (S)-7,7-difluoro-5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B15279278.png)
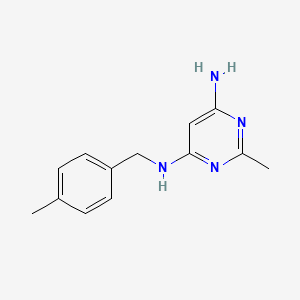
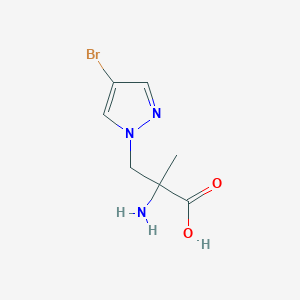
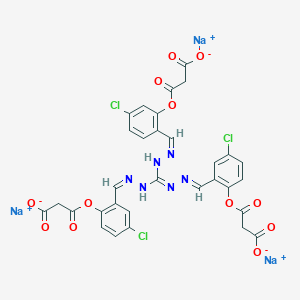

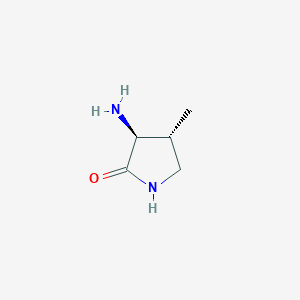

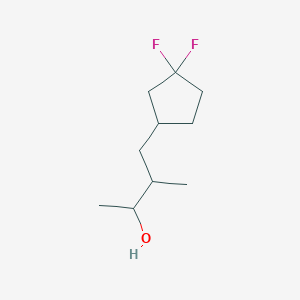
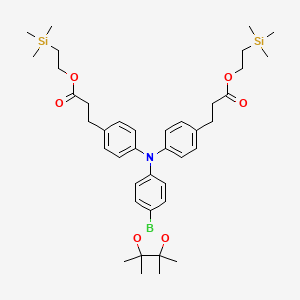
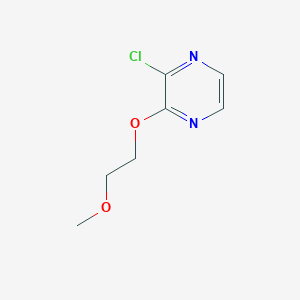
![7-aminobenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B15279339.png)
